molecular formula C7H7N3S B3214328 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol CAS No. 114105-99-6

7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B3214328
CAS No.: 114105-99-6
M. Wt: 165.22 g/mol
InChI Key: XIMLLORHEQZHGS-UHFFFAOYSA-N
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Description

7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol is a chemical compound of significant interest in scientific research due to the versatile biological and photophysical activities of the imidazo[4,5-b]pyridine scaffold. This scaffold is recognized as a privileged structure in medicinal chemistry and materials science . The core imidazo[4,5-b]pyridine structure is a key pharmacophore found in various therapeutic agents, including the antiulcer drug tenatoprazole . The specific 2-thiol derivative is a valuable synthon for researchers exploring new chemical entities. The primary research applications for this compound and its analogs are in drug discovery and photophysical studies. In antimicrobial research, derivatives of imidazo[4,5-b]pyridine have demonstrated promising activity against Gram-positive bacteria, such as Bacillus cereus , and have been investigated for their potential interactions with biological targets like dihydrofolate reductase (DHFR) . Furthermore, closely related 1H-imidazo[4,5-b]pyridine compounds have shown potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with studies suggesting a mechanism of action involving inhibition of the DprE1 enzyme, a novel and attractive target for tuberculosis drug development . Beyond biological applications, the imidazo[4,5-b]pyridine core is also a subject of interest in materials science. Researchers study its photoluminescent properties, including its behavior in excited-state intramolecular charge transfer (ESIPT) and planar intramolecular charge transfer (PICT) processes. These properties make it a potential candidate for developing fluorescent probes, sensors, and optoelectronic materials . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMLLORHEQZHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 7 Methyl 1h Imidazo 4,5 B Pyridine 2 Thiol and Its Precursors

Review of Established Synthetic Routes to Imidazo[4,5-b]pyridine-2-thiols

The foundational methods for synthesizing the imidazo[4,5-b]pyridine-2-thiol scaffold have been well-documented, primarily relying on the cyclization of ortho-diaminopyridines.

The most prevalent and direct method for constructing the 1H-imidazo[4,5-b]pyridine-2-thiol system is through the condensation and subsequent cyclization of 2,3-diaminopyridine (B105623) with a suitable one-carbon electrophile containing sulfur. This heterocyclization approach forms the five-membered imidazole (B134444) ring fused to the pyridine (B92270) core.

The key precursor, 2,3-diaminopyridine, can be reacted with reagents such as carbon disulfide (CS₂) or thiourea (B124793) to introduce the C2-thiol (or its tautomeric thione) group. For the specific synthesis of the title compound, the necessary precursor would be 4-methylpyridine-2,3-diamine . The reaction with carbon disulfide, typically conducted in a basic alcoholic solvent like potassium hydroxide (B78521) in ethanol (B145695), is a classic and effective method for forming the 2-thione moiety.

Another established route involves reacting the diaminopyridine with thiophosgene (B130339) (CSCl₂). However, due to the high toxicity of thiophosgene, this method is less favored compared to the use of carbon disulfide or potassium xanthate.

The general reaction scheme is as follows:

Reaction of a 2,3-diaminopyridine derivative with carbon disulfide to yield an imidazo[4,5-b]pyridine-2-thiol.

This approach is advantageous as it builds the complete heterocyclic core in a single transformative step from a readily accessible precursor.

An alternative to direct ring closure is the modification of a pre-formed imidazo[4,5-b]pyridine ring. This involves functional group interconversion at the C2 position to introduce the thiol group.

A common strategy starts with the corresponding 1H-imidazo[4,5-b]pyridin-2(3H)-one. The carbonyl group of this oxo-analogue can be converted to a thiocarbonyl group through thionation. Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are effective for this transformation. The resulting 2-thione exists in tautomeric equilibrium with the desired 2-thiol.

Another interconversion strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position. For instance, a 2-chloro-1H-imidazo[4,5-b]pyridine can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis, to displace the chloride and install the thiol group. This method's success is contingent on the availability of the 2-halo precursor.

Novel and Optimized Synthetic Protocols for 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol

Recent advancements in synthetic chemistry have focused on improving the efficiency, sustainability, and selectivity of these reactions. While specific literature on the optimized synthesis of this compound is limited, protocols developed for the general imidazo[4,5-b]pyridine scaffold are directly applicable.

Modern synthetic protocols aim to reduce reaction times, simplify workup procedures, and utilize environmentally benign conditions. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the condensation of diaminopyridines with carboxylic acids or their equivalents, often leading to higher yields in significantly shorter reaction times. mdpi.com For instance, using silica (B1680970) gel as a support in microwave-assisted reactions can produce 2-substituted imidazo[4,5-b]pyridines in good to excellent yields. mdpi.com

The development of one-pot procedures, where sequential reactions are carried out in a single reaction vessel, represents another leap in efficiency. A tandem sequence involving an SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation has been developed for functionalized imidazo[4,5-b]pyridines, requiring only a single purification step. researchgate.net Such a strategy, adapted for the 2-thiol derivative, would streamline the synthesis significantly.

Regioselectivity is a critical consideration in the synthesis of substituted imidazo[4,5-b]pyridines. In the context of this compound, the primary regiochemical outcome is determined by the choice of the starting material, 4-methylpyridine-2,3-diamine . Using this specific isomer ensures the methyl group is positioned at the desired C7 position of the final heterocyclic product.

Further regioselective challenges arise during subsequent reactions, such as alkylation. The 1H-imidazo[4,5-b]pyridine-2-thiol scaffold possesses multiple potential sites for alkylation: the N1 and N3 atoms of the imidazole ring, and the exocyclic sulfur atom. The reaction conditions, including the base and solvent, can influence the site of substitution. Studies on the alkylation of 2-aryl-1(3)H-imidazo[4,5-b]pyridines have shown that mixtures of N-alkylated isomers can form, requiring careful structural assignment. researchgate.net Control over this regioselectivity is crucial for preparing specific derivatives.

The use of catalysts has become instrumental in the synthesis of the imidazo[4,5-b]pyridine core, offering milder reaction conditions and improved yields. nih.gov While direct catalytic methods for introducing the 2-thiol group are less common than for other C2 substituents, catalysts play a key role in synthesizing the core structure from which the thiol can be derived.

Several catalytic systems have been reported for the cyclization step:

Lewis Acids: Zinc triflate (Zn(OTf)₂) has been successfully employed as a catalyst for the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridines from 3,4-diaminopyridine (B372788) and aldehydes. jscimedcentral.com This methodology is adaptable to the [4,5-b] isomers.

Heterogeneous Catalysts: Al³⁺-exchanged K10 montmorillonite (B579905) clay has been used as a reusable heterogeneous catalyst for intramolecular cyclization to form imidazopyridine derivatives in excellent yields (80-93%). mdpi.com This approach is noted for its tolerance of various functional groups and its environmental benefits. mdpi.com

Palladium Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig cross-coupling, have been utilized to create a wide range of C2-substituted imidazo[4,5-b]pyridine analogues. mdpi.com While not directly forming the thiol, these methods can be used to synthesize precursors for functional group interconversion.

The table below summarizes various synthetic approaches for the broader class of imidazo[4,5-b]pyridines, which are foundational for the synthesis of the specific title compound.

Interactive Data Table: Synthetic Routes to Imidazo[4,5-b]pyridine Derivatives

Precursor(s)Reagent/CatalystConditionsProduct TypeYield (%)Reference
2,3-DiaminopyridineCarboxylic AcidsMicrowave (100W), Silica Gel2-Substituted Imidazo[4,5-b]pyridines71-92 mdpi.com
2,3-DiaminopyridineTriethyl OrthoformateReflux, then HClImidazo[4,5-b]pyridine83 mdpi.com
2-Nitro-3-aminopyridine, KetonesSnCl₂·2H₂O, Formic Acid-1H-Imidazo[4,5-b]pyridines- mdpi.com
2,3-DiaminopyridineAromatic AldehydesAl³⁺-K10 Clay2-Aryl-Imidazo[4,5-b]pyridines80-93 mdpi.com
3-Amino-2-chloropyridine-Palladium-catalyzed cyclizationImidazo[4,5-b]pyridine core- researchgate.net

Isolation, Purification, and Yield Optimization of this compound

The successful synthesis of this compound is contingent upon effective isolation, purification, and yield optimization protocols. These processes are critical for obtaining a high-purity product suitable for further research.

Isolation: Following the cyclization reaction, the initial isolation of the crude product often involves neutralizing the basic reaction mixture with an acid, such as acetic acid. This typically causes the product to precipitate out of the solution due to its low solubility in the aqueous ethanolic mixture. The solid can then be collected by vacuum filtration and washed with water and a cold solvent like ethanol or diethyl ether to remove residual impurities. google.com Alternatively, if precipitation is not feasible, the solvent can be removed under reduced pressure, and the residue can be subjected to extraction with an appropriate organic solvent like ethyl acetate (B1210297). acs.org

Purification: Crude this compound is generally purified by one or a combination of the following methods:

Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For imidazo[4,5-b]pyridine derivatives, solvents like ethanol, dimethylformamide (DMF), or aqueous mixtures are often employed. uctm.edu

Column Chromatography: For more challenging separations or to remove trace impurities, column chromatography is the method of choice. Silica gel is the most common stationary phase. The mobile phase (eluent) is selected to provide optimal separation of the target compound from byproducts. A typical eluent system for related heterocyclic compounds might be a gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol. acs.orgirb.hr

Yield Optimization: Maximizing the yield of the final product involves the systematic optimization of various reaction parameters in both the precursor synthesis and the final cyclization step. Key strategies include:

Reaction Conditions: Adjusting the temperature, reaction time, and concentration of reactants can significantly impact the yield. For the cyclization with CS₂, optimizing the amount of base (KOH) and the reflux time is crucial to drive the reaction to completion while minimizing side reactions.

Catalyst and Reagent Choice: In the precursor synthesis, the choice of reducing agent can affect both yield and purity. While classic methods use stoichiometric reagents like tin, catalytic hydrogenation (e.g., H₂ over Pd/C) is often cleaner and can lead to higher yields. orgsyn.org

Advanced Synthetic Techniques: Modern methods such as microwave-assisted synthesis have been shown to reduce reaction times and improve yields for the synthesis of various imidazopyridine derivatives. mdpi.com Applying this technique to the cyclization step could potentially enhance the efficiency of the synthesis.

The table below details common techniques and factors considered in the final stages of synthesis.

Table 2: Isolation, Purification, and Yield Optimization

Process Technique/Factor Description Common Application
Isolation Precipitation & Filtration Acidification of the reaction mixture to precipitate the product, followed by collection via filtration. Primary recovery of crude solid product from the reaction mixture.
Solvent Evaporation & Extraction Removal of reaction solvent followed by extraction of the product into an immiscible organic solvent. When the product does not readily precipitate.
Purification Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing pure crystals to form. Final purification of the solid product. Solvents: Ethanol, DMF. uctm.edu
Column Chromatography Separation based on differential adsorption on a stationary phase (e.g., silica gel). Removal of soluble impurities and separation of regioisomers. Eluents: Ethyl acetate/Hexane or Dichloromethane/Methanol. irb.hr
Yield Optimization Temperature & Time Control Adjusting the reaction temperature and duration to maximize product formation and minimize degradation. Both precursor synthesis and cyclization steps.
Reagent Stoichiometry Fine-tuning the molar ratios of reactants and catalysts (e.g., base in the cyclization step). Crucial for the cyclization with carbon disulfide.

Reactivity and Mechanistic Studies of 7 Methyl 1h Imidazo 4,5 B Pyridine 2 Thiol

Tautomerism and Isomeric Equilibria in 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol Systems

The phenomenon of tautomerism is a critical aspect of the chemistry of this compound, governing its reactivity and physicochemical properties. This section explores the delicate balance between its thione and thiol forms and the factors that influence this equilibrium.

Exploration of Thione-Thiol Tautomeric Forms

This compound can exist in two primary tautomeric forms: the thione form (7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione) and the thiol form (this compound). This equilibrium involves the migration of a proton between the nitrogen atom of the imidazole (B134444) ring and the exocyclic sulfur atom.

Generally, for related heterocyclic thiones, the thione form is predominant in the solid state and in various solutions. ias.ac.injocpr.com This stability of the thione tautomer is often attributed to the thioamide resonance. nih.gov While the thiol form would benefit from the aromaticity of the imidazo[4,5-b]pyridine ring system, the thione form is stabilized by a strong C=S double bond and delocalization of the lone pair of electrons on the nitrogen atoms. ias.ac.innih.gov Spectroscopic studies, such as NMR and IR, are instrumental in determining the dominant tautomeric form in different phases. For instance, the absence of a distinct S-H stretching band in the IR spectrum and the chemical shifts in ¹H and ¹³C NMR spectra can provide conclusive evidence for the prevalence of the thione form. nih.gov

Tautomeric FormKey Structural FeaturesExpected Spectroscopic Signatures
Thione Form C=S double bond, N-H bondAbsence of S-H stretch in IR, characteristic ¹³C NMR signal for the C=S group.
Thiol Form S-H bond, fully aromatic bicyclic ringPresence of S-H stretch in IR, ¹H NMR signal for the SH proton.

Influence of Substituents and Environment on Tautomeric Preferences

The position of the tautomeric equilibrium in imidazo[4,5-b]pyridine-2-thiol systems is not static and can be significantly influenced by both the nature of substituents on the heterocyclic ring and the surrounding environment, particularly the solvent.

Substituent Effects: The electronic nature of substituents on the imidazo[4,5-b]pyridine ring can alter the relative stabilities of the thione and thiol forms. Electron-donating groups can increase the electron density on the nitrogen atoms, potentially favoring the thione form. Conversely, electron-withdrawing groups might stabilize the thiol form by enhancing the acidity of the N-H proton. In the case of this compound, the methyl group at the 7-position is an electron-donating group, which would be expected to further stabilize the thione tautomer.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric preference. mdpi.commdpi.comnih.gov Polar solvents tend to stabilize the more polar tautomer. jlu.edu.cn The thione form, with its greater dipole moment due to the C=S bond, is generally favored in polar solvents. nih.gov In contrast, nonpolar solvents may show a relative increase in the proportion of the less polar thiol tautomer. Hydrogen bonding interactions between the solvent and the N-H or C=S groups of the thione form can also contribute to its stabilization in protic solvents. scispace.com Studies on similar heterocyclic systems have shown that in aqueous solutions, the equilibrium can be shifted towards the thione form due to strong polarization effects. jlu.edu.cn

Chemical Transformations at the Thiol Group

The sulfur atom in this compound is a key center of reactivity, readily undergoing a variety of chemical transformations. These reactions are fundamental for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

S-Alkylation and S-Acylation Reactions

The thiol group, or more accurately, the thiolate anion generated in the presence of a base, is a potent nucleophile and readily participates in S-alkylation and S-acylation reactions.

S-Alkylation: This reaction involves the treatment of this compound with an alkylating agent, such as an alkyl halide, in the presence of a base. This leads to the formation of a new carbon-sulfur bond, yielding 2-(alkylthio)-7-methyl-1H-imidazo[4,5-b]pyridines. researchgate.net The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include potassium carbonate, sodium hydride, and various organic amines. The regioselectivity of alkylation can sometimes be an issue, as alkylation can also occur at the nitrogen atoms of the imidazole or pyridine (B92270) rings, although S-alkylation is generally favored for the thiol tautomer under basic conditions. researchgate.netresearchgate.net

S-Acylation: In a similar fashion, the reaction with acylating agents, such as acyl chlorides or anhydrides, results in the formation of S-acyl derivatives. These thioesters are important intermediates in organic synthesis. nih.gov

Reaction TypeReagentProduct
S-Alkylation Alkyl halide (e.g., CH₃I)7-methyl-2-(methylthio)-1H-imidazo[4,5-b]pyridine
S-Acylation Acyl chloride (e.g., CH₃COCl)S-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl) ethanethioate

Oxidation Pathways and Sulfide (B99878)/Sulfone Derivatization

The sulfur atom in the thiol group is susceptible to oxidation, leading to the formation of various sulfur-containing functional groups, primarily sulfides (after S-alkylation), sulfoxides, and sulfones. nih.gov

The oxidation of the corresponding S-alkylated derivatives (sulfides) can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. organic-chemistry.org Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) or one equivalent of hydrogen peroxide. nih.gov Stronger oxidizing agents, such as potassium permanganate, or an excess of hydrogen peroxide, will typically oxidize the sulfide all the way to the sulfone. organic-chemistry.orgnih.govchemrxiv.org These sulfoxide and sulfone derivatives often exhibit different biological activities and physicochemical properties compared to the parent thiol or sulfide. mdpi.com

Reactivity at the Imidazole and Pyridine Nitrogen Centers

The imidazole and pyridine rings of this compound contain nitrogen atoms that also serve as reactive centers. The imidazole ring possesses both a "pyrrole-like" nitrogen (at position 1) and a "pyridine-like" nitrogen (at position 3). quora.comresearchgate.net

The pyridine-like nitrogen is generally more basic and susceptible to protonation and alkylation. nih.gov The pyrrole-like nitrogen is less basic as its lone pair of electrons is involved in the aromatic sextet. researchgate.net Alkylation reactions can occur at these nitrogen centers, sometimes in competition with S-alkylation, leading to a mixture of N-alkylated and S-alkylated products. researchgate.netmdpi.com The regioselectivity of N-alkylation (i.e., at N-1, N-3, or the pyridine nitrogen) can be influenced by the reaction conditions, including the nature of the alkylating agent, the base, and the solvent. mdpi.comnih.gov

Investigation of Reaction Mechanisms for Key Derivatizations

Understanding the reaction mechanisms for the derivatization of this compound is essential for controlling reaction outcomes and designing synthetic routes to new analogues. The primary reactive sites are the nucleophilic nitrogen and sulfur atoms.

N-Alkylation Mechanism: Computational studies on related imidazo[4,5-b]pyridine-4-oxides have shown that N-alkylation with agents like benzyl (B1604629) bromide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.net This mechanism involves a single, concerted step where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkylating agent from the backside, relative to the leaving group. libretexts.org This backside attack leads to the formation of a pentacoordinate transition state and results in the inversion of stereochemistry if the electrophilic carbon is a chiral center. libretexts.orgwikipedia.org The rate of this bimolecular reaction is dependent on the concentration of both the imidazo[4,5-b]pyridine substrate and the alkylating agent. wikipedia.org

S-Alkylation Mechanism: The thiol group is readily deprotonated to form a thiolate, which is a strong nucleophile. The subsequent S-alkylation with an alkyl halide also proceeds through an Sₙ2 mechanism. Studies on the analogous 2-mercaptobenzimidazole (B194830) show that S-alkylation is highly favored over N-alkylation when a limited amount of the alkylating agent is used in a basic medium. researchgate.net The thiolate anion attacks the alkyl halide in a concerted fashion, displacing the halide leaving group. This reaction is typically very efficient and regioselective for the sulfur atom due to the high nucleophilicity of the thiolate.

The general Sₙ2 mechanism for both N- and S-alkylation can be depicted as follows:

Step 1 (Deprotonation): A base (B:) removes a proton from either a nitrogen atom (for N-alkylation) or the thiol group (for S-alkylation), creating a nucleophilic anion.

Py-NH + B: ⇌ Py-N⁻ + BH⁺

Py-SH + B: ⇌ Py-S⁻ + BH⁺

Step 2 (Nucleophilic Attack): The resulting anion (Py-N⁻ or Py-S⁻) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (R-X) in a backside attack. This occurs via a transition state where the N/S-R bond is forming concurrently as the C-X bond is breaking.

Py-N⁻ + R-X → [Py···N···R···X]⁻ᵌ → Py-N-R + X⁻

Py-S⁻ + R-X → [Py···S···R···X]⁻ᵌ → Py-S-R + X⁻

This mechanistic understanding allows for the rational selection of reaction conditions to favor the formation of desired N- or S-derivatized products.

Coordination Chemistry and Supramolecular Interactions of 7 Methyl 1h Imidazo 4,5 B Pyridine 2 Thiol

Ligand Properties of 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol

The unique arrangement of donor atoms and the fused-ring structure of this compound endows it with a rich and versatile set of ligand properties. These properties are fundamental to its ability to form a diverse range of metal complexes and supramolecular assemblies.

The molecular architecture of this compound features several potential coordination sites, primarily the sulfur atom of the thiol group and the nitrogen atoms of the imidazo[4,5-b]pyridine moiety. The thione tautomer is a significant form of the molecule, and the exocyclic sulfur atom is a soft donor, making it a prime candidate for coordination to a variety of transition metals.

In addition to the sulfur atom, the imidazo[4,5-b]pyridine core contains two nitrogen atoms with lone pairs of electrons that can participate in coordination. mdpi.com The pyridine-type nitrogen in the six-membered ring and the imidazole (B134444) nitrogen are both potential donor sites. The specific nitrogen atom that coordinates will depend on steric factors and the electronic properties of the metal center. Studies on related 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligands have shown that coordination can occur through both the sulfur atom and a nitrogen atom of the heterocyclic ring. nih.govnih.gov

The interplay between these potential donor atoms allows for a range of coordination modes, making this compound a versatile ligand in the design of coordination compounds.

The presence of multiple donor atoms in close proximity within the this compound molecule allows for both chelation and bridging modes of coordination. Chelation, the formation of a ring structure between the ligand and a central metal atom, can occur through the simultaneous coordination of the sulfur atom and one of the nitrogen atoms of the imidazopyridine ring. This would result in the formation of a stable five- or six-membered chelate ring, a common feature in coordination chemistry that enhances the stability of the resulting complex.

Furthermore, the ligand's structure is conducive to forming bridged complexes, where the ligand coordinates to two or more metal centers simultaneously. This can occur through the sulfur atom acting as a bridging ligand, or through the involvement of both the sulfur and nitrogen atoms in linking different metal ions. Such bridging interactions can lead to the formation of polynuclear complexes and coordination polymers with interesting structural and functional properties. Research on related imidazolate complexes has demonstrated the formation of bridged structures.

Synthesis and Structural Elucidation of Metal Complexes involving this compound

While specific synthetic procedures for metal complexes of this compound are not extensively documented, general methodologies for the synthesis of metal complexes with related N,S-heterocyclic ligands can be applied. A common approach involves the reaction of a soluble salt of the desired metal with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction. nih.govnih.gov

For instance, a general synthesis could involve dissolving this compound in a solvent such as ethanol (B145695) or dimethylformamide (DMF). A solution of a metal salt, for example, a chloride or acetate (B1210297) salt of a transition metal like copper(II), zinc(II), or palladium(II), in the same or a miscible solvent would then be added to the ligand solution. The reaction mixture would be stirred, and in some cases refluxed, for a period to allow for the formation of the complex. The resulting metal complex may precipitate out of the solution upon cooling or with the addition of a less-polar co-solvent.

The structural elucidation of the resulting complexes would rely on a combination of spectroscopic and analytical techniques.

Technique Information Gained
Single-Crystal X-ray Diffraction Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and the coordination geometry around the metal center.
Infrared (IR) Spectroscopy Can confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=S and C-N bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can be used to characterize the ligand environment in diamagnetic complexes.
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex, which can be indicative of the coordination environment.
Elemental Analysis Determines the elemental composition of the complex, confirming its stoichiometry.

This table is based on standard analytical techniques used for the characterization of metal complexes as described in studies of related compounds. nih.govnih.govmdpi.com

Investigation of Electronic, Magnetic, and Photophysical Properties of Coordination Compounds

The coordination of this compound to metal ions is expected to give rise to a range of interesting electronic, magnetic, and photophysical properties, largely dictated by the nature of the metal ion and the resulting coordination geometry.

The electronic properties of these complexes can be probed using techniques such as UV-Visible spectroscopy and cyclic voltammetry. The UV-Vis spectra would reveal ligand-to-metal or metal-to-ligand charge transfer bands, as well as d-d transitions for transition metal complexes. These electronic transitions are sensitive to the coordination environment and can provide insights into the electronic structure of the complex.

The magnetic properties of complexes with paramagnetic metal ions, such as copper(II) or iron(III), can be investigated using techniques like magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy. The magnetic behavior will depend on the spin state of the metal ion and any magnetic exchange interactions between metal centers in polynuclear complexes. Studies on related imidazolate complexes have revealed interesting magnetic dynamics.

The photophysical properties of both the free ligand and its metal complexes are of significant interest. Imidazopyridine derivatives are known to exhibit fluorescence, and their emission properties can be modulated by substitution and complexation. ijrpr.com The coordination to a metal ion can either enhance or quench the fluorescence of the ligand. The photophysical properties, including absorption and emission wavelengths, quantum yields, and excited-state lifetimes, can be studied using fluorescence and phosphorescence spectroscopy.

Property Influencing Factors Potential Characteristics
Electronic Nature of the metal ion, coordination geometry, and ligand substituents.Tunable redox potentials, charge-transfer transitions.
Magnetic Presence of unpaired electrons on the metal ion, and bridging ligands facilitating magnetic exchange.Paramagnetism, antiferromagnetic or ferromagnetic coupling in polynuclear complexes.
Photophysical Rigidity of the complex, nature of the metal and ligand, and intermolecular interactions.Fluorescence, phosphorescence, potential for use in sensing or as light-emitting materials.

This table is a projection based on the properties observed in related imidazopyridine and metal-thiolate complexes. ijrpr.com

Application Potentials of this compound Metal Complexes in Non-Biological Catalysis

Metal complexes of this compound hold significant promise for applications in non-biological catalysis. The combination of a versatile heterocyclic ligand with a catalytically active metal center can lead to the development of efficient and selective catalysts for a variety of organic transformations.

The potential catalytic applications are broad and can be tailored by the choice of the metal. For example, palladium complexes are well-known for their catalytic activity in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. A palladium(II) complex of this compound could potentially catalyze these important C-C bond-forming reactions. Indeed, palladium complexes of related imidazo[1,5-a]pyridin-3-ylidene/thioether ligands have shown catalytic activity in asymmetric allylic alkylations. acs.org

Furthermore, manganese complexes of related imidazo[4,5-b]porphyrins have been investigated for their catalytic activity in oxidation reactions, specifically the oxidation of sulfides to sulfoxides. mdpi.com This suggests that a manganese complex of this compound could also exhibit catalytic activity in similar oxidation reactions.

The development of catalytically active metal complexes often aims to achieve high turnover numbers and turnover frequencies, indicating an efficient catalytic system. The stability of the metal complex under the reaction conditions is also a crucial factor for its practical application. The chelate effect, offered by the bidentate coordination of the ligand, can contribute to the stability of the catalyst.

Metal Potential Catalytic Reaction Rationale based on Related Compounds
Palladium (Pd) Cross-coupling reactions (e.g., Suzuki, Heck)Palladium complexes with N,S-heterocyclic ligands are effective catalysts for C-C bond formation. acs.org
Manganese (Mn) Oxidation of sulfidesManganese porphyrin complexes with imidazo[4,5-b] linkers catalyze sulfide (B99878) oxidation. mdpi.com
Copper (Cu) Cycloaddition reactions, C-N bond formationCopper complexes are known to catalyze a variety of organic transformations. researchgate.net
Rhodium (Rh) Hydroformylation, hydrogenationRhodium complexes with N,S-ligands are used in various catalytic processes. acs.org

This table outlines potential catalytic applications based on the known catalytic activity of metal complexes with similar ligands.

Computational and Theoretical Investigations on 7 Methyl 1h Imidazo 4,5 B Pyridine 2 Thiol

Quantum Chemical Studies of Molecular Structure and Electronic Properties (e.g., DFT calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the molecular and electronic structure of heterocyclic compounds. mdpi.comuni.lu For the imidazo[4,5-b]pyridine scaffold, DFT methods have been employed to optimize molecular geometries and analyze electronic properties. mdpi.commdpi.com

While specific DFT studies on 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol are not extensively documented in the reviewed literature, the principles can be inferred from studies on related structures. For instance, DFT calculations on other imidazo[4,5-b]pyridine derivatives have successfully predicted bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography. mdpi.com These calculations typically utilize basis sets like B3LYP/6-311G** to achieve a balance between accuracy and computational cost. mdpi.com

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), are also elucidated through these studies. The MEP map is particularly useful as it helps in identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. For the imidazo[4,5-b]pyridine core, the imidazole (B134444) nitrogen is often highlighted as a primary binding site. mdpi.com

Table 1: Representative DFT-Calculated Parameters for a Substituted Imidazo[4,5-b]pyridine Derivative

ParameterCalculated Value
Total Energy-220.652 kcal/mol
Dipole MomentValue not available
N-H Bond Length (Imidazole)Value not available
C=S Bond LengthValue not available

Note: The data in this table is illustrative and based on a related bromo-phenyl imidazo[4,5-b]pyridine derivative. Specific values for this compound would require dedicated calculations. mdpi.com

Prediction of Tautomeric Forms and Energy Barriers

Tautomerism is a critical aspect of many heterocyclic compounds, including those with an imidazo[4,5-b]pyridine core, as different tautomers can exhibit distinct biological activities and physicochemical properties. mdpi.com The this compound molecule can exist in at least two tautomeric forms: the thiol form and the thione form.

Computational methods, especially DFT, are instrumental in predicting the relative stabilities of these tautomers. By calculating the total energy of each optimized tautomeric structure, the most stable form can be identified. For a related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, DFT calculations showed that the canonical structure was the most stable, with the lowest minimization energy. mdpi.com The energy difference between tautomers provides insight into their equilibrium population. Furthermore, computational modeling can be used to calculate the energy barriers for the interconversion between tautomers, which is crucial for understanding their dynamics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For various imidazo[4,5-b]pyridine derivatives, HOMO and LUMO distributions have been calculated. Typically, the HOMO is delocalized over the imidazo[4,5-b]pyridine system, while the LUMO may be centered on specific regions depending on the substituents. mdpi.com From the HOMO and LUMO energies, several reactivity descriptors can be calculated, providing a more quantitative measure of reactivity.

Table 2: Calculated Reactivity Descriptors for a Substituted Imidazo[4,5-b]pyridine Derivative

DescriptorDefinitionCalculated Value (illustrative)
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular OrbitalValue not available
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular OrbitalValue not available
Energy Gap (ΔE)ELUMO - EHOMO0.105 - 0.177 a.u.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Value not available
Chemical Potential (μ)(EHOMO + ELUMO) / 2Value not available
Electrophilicity Index (ω)μ2 / 2η0.292 - 0.616 a.u.

Note: The data in this table is based on a series of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives and serves as an illustration of the types of data obtained from such analyses. Specific values for this compound would require dedicated calculations. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its conformational flexibility and interactions with its environment. For a molecule like this compound, MD simulations could be used to explore its different conformations in various solvents or in the presence of a biological target, such as a protein.

These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. Furthermore, MD can be used to study intermolecular interactions, such as hydrogen bonding with water molecules or stacking interactions with other aromatic systems. This information is particularly valuable for understanding how the molecule might bind to a biological receptor.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can also be used to model chemical reactions, providing detailed information about reaction mechanisms, intermediates, and transition states. For this compound, this could involve modeling its synthesis or its metabolic transformation.

By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy pathway and the structure of the transition state. This knowledge is crucial for optimizing reaction conditions to improve yields and for understanding the factors that control the regioselectivity and stereoselectivity of a reaction.

In Silico Design and Prediction of Novel Derivatives with Tailored Properties

One of the most exciting applications of computational chemistry is the in silico design of novel molecules with specific desired properties. Based on the understanding gained from the computational studies of this compound, new derivatives could be designed with, for example, enhanced biological activity or improved pharmacokinetic properties.

This process, often referred to as rational drug design, involves making systematic modifications to the parent structure and then using computational methods to predict the properties of the new molecules. For instance, different substituents could be added to the pyridine (B92270) or imidazole ring, and their effect on the molecule's electronic properties, reactivity, and binding affinity to a target protein could be evaluated computationally before any synthetic work is undertaken. This approach can significantly accelerate the discovery of new and more effective therapeutic agents.

Advanced Spectroscopic and Crystallographic Characterization in Research on 7 Methyl 1h Imidazo 4,5 B Pyridine 2 Thiol and Its Derivatives

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel synthetic compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the confident confirmation of a product's chemical formula, distinguishing it from other potential structures with the same nominal mass.

In the study of imidazo[4,5-b]pyridine derivatives, HRMS is routinely employed to validate the successful synthesis of target molecules. For instance, in the synthesis of related imidazo[1,2-a]pyridine (B132010) derivatives, electrospray ionization (ESI) is a common HRMS method. nih.gov This technique reveals the formation of protonated molecules ([M+H]⁺), and the comparison between the calculated (calcd) and experimentally found mass provides definitive evidence of the compound's identity. nih.gov Studies on tetracyclic systems based on the imidazo[4,5-b]pyridine core also utilize ESI-MS to characterize the formation and stability of metal–ligand complexes. mdpi.com

Table 1: Illustrative HRMS Data for Imidazopyridine Derivatives

Compound Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
7-(1-methyl-1H-pyrazol-4-yl)-3-(5-(pyridin-4-yl)thiophen-2-yl)imidazo[1,2-a]pyridine C₂₀H₁₅N₅S 358.1048 358.1126 nih.gov
7-(1-methyl-1H-pyrazol-4-yl)-3-(5-(pyridin-3-yl)thiophen-2-yl)imidazo[1,2-a]pyridine C₂₀H₁₅N₅S 358.1048 358.1131 nih.gov

This table is for illustrative purposes, showing the application of HRMS to related heterocyclic systems.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC, NOESY) techniques, is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.

For 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol and its derivatives, ¹H NMR provides information on the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling constants (J). The methyl group protons would typically appear as a singlet in a specific upfield region, while the aromatic protons on the pyridine (B92270) ring would present as doublets or other multiplets at lower fields. nih.gov ¹³C NMR complements this by identifying the chemical environments of all carbon atoms in the molecule. nih.govnih.gov

Multi-dimensional NMR techniques are essential for unambiguously assigning these signals. For example:

HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons separated by two or three bonds, which is critical for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity between protons. This is particularly useful for distinguishing between regioisomers, which can form during the alkylation or substitution of the imidazo[4,5-b]pyridine core. mdpi.commdpi.com For instance, NOESY can confirm the position of a substituent by showing a correlation between its protons and the protons on the adjacent ring system. mdpi.com

Table 2: Representative ¹H NMR Chemical Shift Assignments for a Substituted Imidazopyridine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity J (Hz) Reference
H-4 8.66 d 7.2 nih.gov
Pyrazole-H 8.38 s - nih.gov
Pyrazole-H 8.10 s - nih.gov
H-8 7.90 s - nih.gov
Thiophene-H 7.87 d 2.7 nih.gov
H-5 7.31 d 7.1 nih.gov

This table is based on data for 3-(5-(3-fluorophenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine in DMSO-d₆ and serves as an example of signal assignment. nih.gov

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination of Derivatives and Metal Complexes

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction offers unparalleled, unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique is crucial for confirming the connectivity of atoms, determining stereochemistry, and analyzing molecular geometry, including precise bond lengths and angles. mdpi.commdpi.com

For derivatives of this compound, obtaining suitable crystals allows for the absolute confirmation of substitution patterns, particularly when multiple isomers are possible. mdpi.com The resulting crystal structure provides invaluable data on the planarity of the fused ring system, the orientation of substituents, and the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. mdpi.commdpi.com This information is vital for structure-activity relationship (SAR) studies and in the design of crystalline materials.

Table 3: Example Crystallographic Data for a Fused Heterocyclic System

Parameter Value Reference
Crystal System Monoclinic mdpi.com
Space Group P2₁/n mdpi.com
a (Å) 7.8707(2) mdpi.com
b (Å) 15.9681(4) mdpi.com
c (Å) 11.9798(4) mdpi.com
β (°) 100.283(3) mdpi.com

Data from a related indolyl-triazolo-thiadiazole heterocyclic system illustrates typical parameters obtained from a single-crystal X-ray diffraction experiment. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Functional Group Changes and Intermolecular Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and monitoring chemical transformations. researchgate.net

In the context of this compound, FT-IR spectroscopy is used to confirm the presence of key structural features. The thione group (C=S) will have a characteristic stretching vibration, as will the N-H bond of the imidazole (B134444) ring. The aromatic C-H and C=N/C=C stretching vibrations of the fused ring system also appear in distinct regions of the spectrum. When the compound undergoes a reaction, such as alkylation at the sulfur or nitrogen atom, the disappearance of the N-H stretching band and the appearance of new C-H bands from the alkyl group provide clear evidence of the transformation. nih.govresearchgate.net

Table 4: Characteristic FT-IR Absorption Bands for Key Functional Groups

Functional Group Bond Characteristic Absorption (cm⁻¹)
Imidazole N-H N-H stretch 3100-3400
Aromatic C-H C-H stretch 3000-3100
Alkyl C-H C-H stretch 2850-2960
Aromatic Rings C=C / C=N stretch 1450-1600

This table presents typical wavenumber ranges for the indicated functional groups.

Electronic Absorption and Emission Spectroscopy for Investigating Electronic Transitions and Conjugation Effects

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (emission) spectroscopy, provides insight into the electronic structure of conjugated molecules. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (like the LUMO - Lowest Unoccupied Molecular Orbital).

The imidazo[4,5-b]pyridine core is a conjugated system, and its electronic properties are sensitive to substituents. UV-Vis spectroscopy can be used to study the effects of the methyl group and the thiol/thione moiety on the electronic transitions. Further derivatization can extend the conjugation, leading to a bathochromic (red) shift in the absorption maximum. Theoretical methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed electronic transitions and understand the nature of the molecular orbitals involved. nih.gov For derivatives that are fluorescent, emission spectroscopy can reveal information about the excited state and relaxation pathways, which is important for applications in sensing and imaging. nih.gov

Derivatives and Analogues of 7 Methyl 1h Imidazo 4,5 B Pyridine 2 Thiol: Structure Property Relationships

Synthesis of Substituted 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol Analogues

The synthetic versatility of the this compound core allows for the creation of a wide array of derivatives through modifications at the thiol group and by incorporating the scaffold into larger, fused heterocyclic systems.

Thioether, Sulfoxide (B87167), and Sulfone Derivatives

The sulfur atom of the 2-thiol group is a primary site for synthetic modification, readily undergoing S-alkylation to form thioether (sulfide) derivatives. These reactions typically involve treating the thiol with various alkyl or aryl halides in the presence of a base. The resulting thioethers can be further oxidized to produce the corresponding sulfoxides and sulfones. nih.gov The selective oxidation of sulfides to sulfoxides, while avoiding over-oxidation to sulfones, can be achieved using controlled amounts of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). chemrxiv.org More robust oxidation methods can then be employed to convert the thioether or sulfoxide to the sulfone derivative. nih.gov

The general synthetic pathway is as follows:

Thioether (Sulfide) Formation : The thiol is deprotonated with a base, and the resulting thiolate anion acts as a nucleophile, attacking an alkyl halide (R-X) to form the thioether.

Sulfoxide Formation : The synthesized thioether is then treated with a mild oxidizing agent, leading to the formation of the sulfoxide.

Sulfone Formation : Further oxidation of the sulfoxide, or more direct, stronger oxidation of the thioether, yields the sulfone. nih.gov

These transformations are crucial as the oxidation state of the sulfur atom significantly alters the electronic properties and steric profile of the molecule, influencing its reactivity and interactions in various applications.

Incorporation into Fused Heterocyclic Systems (e.g., Triazoles, Thiadiazoles, Tetrazoles)

The imidazo[4,5-b]pyridine scaffold can be annulated with other heterocyclic rings to create more complex, fused systems. For instance, derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)-thione can serve as precursors for synthesizing thiosemicarbazides, which can then be cyclized to form fused thiazole (B1198619) derivatives. researchgate.net Another common strategy involves the reaction of hydrazino-substituted pyridines with reagents like carbon disulfide, which can lead to the formation of fused triazole systems, such as triazolo[4,3-a]pyridines. researchgate.net

For example, the reaction of 2-hydrazino-3-aminopyridine with carbon disulfide can yield different fused products depending on the reaction conditions. In an alkaline medium, it can form an imidazo[4,5-b]pyridine-2-thione, while in a neutral medium, it can produce an 8-amino-3-thiosym-triazolino[4,3-a]pyridine. researchgate.net These reactions demonstrate how the core structure can be elaborated into larger, polycyclic aromatic systems, significantly expanding the chemical space and potential applications of these compounds. The synthesis of novel 5:7:5-fused diimidazodiazepine ring systems highlights the potential for creating complex heterocyclic structures from imidazole-based precursors. nih.gov

Systematic Studies of Substituent Effects on Chemical Reactivity and Electronic Properties

The chemical reactivity and electronic properties of this compound derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. Systematic studies, often combining experimental analysis with computational methods like Density Functional Theory (DFT), have provided insights into these relationships. rsc.org

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) placed on the pyridine (B92270) ring can modulate the electron density throughout the molecule. For instance, substituting the pyridine ring of related macrocyclic ligands with EWGs can shift the Fe(III)/Fe(II) redox couple to more positive potentials, making the complex easier to reduce. nih.gov This principle applies to the imidazo[4,5-b]pyridine system, where such substitutions can tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Key findings from such studies include:

Basicity and Nucleophilicity : Substituents can alter the basicity of the nitrogen atoms within the imidazole (B134444) and pyridine rings, affecting their ability to participate in hydrogen bonding or coordinate to metal ions.

Electrophilicity and Reactivity : The introduction of EWGs generally increases the electrophilicity of the heterocyclic system, making it more susceptible to nucleophilic attack. Conversely, EDGs can enhance the reactivity towards electrophiles. rsc.org

Electronic Transitions : Modifications to the scaffold can change the energy of electronic transitions, impacting the molecule's absorption and emission properties, which is relevant for optoelectronic applications. Studies on related thiazolo[4,5-b]pyrazine derivatives have shown that introducing EDGs increases the fluorescence yield. nih.gov

These systematic investigations are critical for designing molecules with specific electronic characteristics required for targeted applications.

Exploration of Structure-Property Relationships in Non-Biological Applications

The tailored properties of this compound derivatives have led to their exploration in various non-biological fields, most notably in corrosion inhibition and materials science.

Corrosion Inhibition Studies

Imidazo[4,5-b]pyridine derivatives have emerged as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. najah.edu Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. The efficiency of this inhibition is strongly linked to the molecular structure of the inhibitor.

The adsorption process involves the interaction of heteroatoms (N, S) and π-electrons of the heterocyclic rings with the vacant d-orbitals of the metal. Structure-property relationship studies have revealed several key trends:

Effect of Substituents : The presence of substituent groups can enhance inhibition efficiency. For example, increasing the electron density on the molecule through EDGs can strengthen the adsorption onto the metal surface. frontiersin.org

Hydrophobicity : Increasing the hydrophobic character of the molecule, for instance, by introducing long alkyl chains, can lead to the formation of a more compact and stable protective film, thereby improving corrosion resistance.

Adsorption Mechanism : These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. frontiersin.org

Corrosion Inhibition Efficiency of Imidazo[4,5-b]pyridine Derivatives
Inhibitor CompoundConcentration (M)Inhibition Efficiency (%)Reference
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1)10-394 najah.edu
2,4-diphenylbenzo rsc.orgnih.govimidazo[1,2-a]pyrimidine (DPIP)10-490.5 frontiersin.org
2-(4-octylphenyl)-4-phenylbenzo rsc.orgnih.govimidazo[1,2-a]pyrimidine (OPIP)10-491.9 frontiersin.org

Materials Science Applications (e.g., Optoelectronics, Sensing)

The rich electronic properties and structural versatility of imidazo[4,5-b]pyridine derivatives make them attractive candidates for applications in materials science. Their conjugated π-systems are conducive to charge transport and light emission, properties that are essential for optoelectronic devices.

Optoelectronics : Related fused heterocyclic systems, such as those based on thieno[3,4-b]pyrazines, have been investigated as photoelectroactive materials. researchgate.net By tuning the donor-acceptor characteristics of the molecule through chemical modification, it is possible to control the bandgap and energy levels, making them suitable for use in organic solar cells or as emitters in organic light-emitting diodes (OLEDs).

Sensing : The ability of the imidazo[4,5-b]pyridine core to interact with ions and other molecules makes it a promising platform for developing chemical sensors. For example, fused imidazo[1,2-a]pyridine (B132010) derivatives have been designed as fluorescent probes for the selective detection of metal ions like Fe³⁺ and Hg²⁺. nih.gov The binding of the target ion to the heterocyclic ligand modulates its fluorescence properties, allowing for sensitive and selective detection.

The development of these materials relies heavily on understanding the relationship between molecular structure and photophysical properties, such as absorption/emission wavelengths and quantum yields.

Future Directions and Emerging Research Avenues for 7 Methyl 1h Imidazo 4,5 B Pyridine 2 Thiol

Integration into Advanced Functional Materials (e.g., MOFs, COFs)

The structural rigidity and versatile coordination capabilities of the imidazo[4,5-b]pyridine core make it an attractive building block for advanced functional materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). nih.gov The presence of both a pyridine-type nitrogen and an imidazole (B134444) nitrogen allows for multiple coordination sites, which can lead to the formation of robust and porous framework structures. mdpi.com The thiol group adds another layer of functionality, as it can be used for post-synthetic modification or to introduce specific properties into the material.

The photophysical properties of imidazopyridine derivatives, which often include fluorescence with high quantum yields, are of significant interest for the development of luminescent MOFs and COFs. nih.govijrpr.com These materials could find applications in chemical sensing, optoelectronics, and as downshifting agents in lighting technologies. nih.gov The methyl group on the pyridine (B92270) ring can also influence the packing and porosity of the resulting frameworks.

Table 1: Potential Properties of MOFs/COFs Incorporating 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol

PropertyPotential ApplicationRationale
LuminescenceChemical Sensors, OptoelectronicsThe imidazopyridine core is known to be fluorescent. nih.govijrpr.com
PorosityGas Storage, SeparationThe rigid heterocyclic structure can form porous frameworks.
Catalytic ActivityHeterogeneous CatalysisThe metal nodes and functionalized ligands can act as catalytic sites.
Post-Synthetic ModificationTunable PropertiesThe thiol group can be readily functionalized after framework synthesis. creative-proteomics.com

Development of Novel Catalytic Systems Based on the Compound and its Complexes

The this compound molecule presents multiple opportunities for the development of novel catalytic systems. The imidazopyridine moiety can act as a ligand for various transition metals, forming stable complexes that can catalyze a range of organic transformations. nih.govresearchgate.net The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be tuned through modifications to the heterocyclic core.

Furthermore, the thiol group can participate directly in catalysis through metal-ligand cooperation (MLC). elsevierpure.comnih.govacs.org In such systems, the thiol can act as a transient cooperative ligand, reversibly binding to the metal center and facilitating bond activation in a substrate. elsevierpure.comnih.govacs.org This approach has been shown to enhance catalytic activity and selectivity in reactions such as hydrogenation and dehydrogenation. elsevierpure.comnih.govacs.org The development of catalysts based on this compound could lead to more efficient and selective synthetic methodologies.

Exploration in Analytical Chemistry as a Reagent or Ligand

The ability of the imidazo[4,5-b]pyridine scaffold to coordinate with metal ions, combined with the strong affinity of the thiol group for heavy metals, makes this compound a promising candidate for applications in analytical chemistry. mdpi.comcreative-proteomics.com It could be developed as a selective chelating agent for the detection and quantification of specific metal ions. mdpi.comdoaj.org

The inherent fluorescence of the imidazopyridine core could be exploited to create fluorescent chemosensors. nih.govijrpr.com Upon binding to a target metal ion, a change in the fluorescence intensity or wavelength could be observed, providing a sensitive and selective method for detection. Such sensors would be valuable for environmental monitoring and in biological systems. The compound could also be immobilized on a solid support to create a sorbent material for the preconcentration and separation of trace metals from complex matrices. creative-proteomics.com

Table 2: Potential Analytical Applications of this compound

ApplicationTarget AnalytePrinciple of Detection
Fluorescent ChemosensorHeavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺)Chelation-induced fluorescence quenching or enhancement. mdpi.comcreative-proteomics.com
Colorimetric ReagentTransition Metal Ions (e.g., Cu²⁺, Ni²⁺)Formation of colored metal complexes. mdpi.com
Solid Phase ExtractionPrecious Metals (e.g., Au³⁺, Ag⁺)Strong affinity of the thiol group for noble metals. creative-proteomics.com
Ligand in ChromatographyChiral CompoundsFormation of diastereomeric metal complexes for chiral separations.

Interdisciplinary Research Opportunities beyond Biological and Clinical Contexts

Beyond its potential in the aforementioned areas, this compound offers a range of opportunities for interdisciplinary research. One notable application is in the field of materials science as a corrosion inhibitor. najah.edunajah.edu Imidazopyridine derivatives have been shown to effectively protect mild steel from corrosion in acidic media by adsorbing onto the metal surface and forming a protective layer. najah.edunajah.edu The presence of both nitrogen and sulfur atoms in this compound could enhance this protective effect.

The unique photophysical properties of imidazopyridine compounds also open doors for research in photonics and electronics. nih.govijrpr.com Derivatives have been investigated for their electroluminescence and potential use in organic light-emitting diodes (OLEDs). nih.gov The tunability of the emission wavelength through chemical modification makes these compounds attractive for the development of new light-emitting materials. Further research could explore the synthesis of polymers and other advanced materials incorporating the this compound unit to harness these properties.

Q & A

Advanced Research Question

  • Dose-Response Profiling : Use 3D tumor spheroids instead of monolayer cultures to mimic hypoxic microenvironments. IC50_{50} values in 3D models are typically 5–10× higher than in 2D .
  • Combination Screens : Synergy with cisplatin or PARP inhibitors is assessed via Chou-Talalay plots (combination index <1 indicates synergism) .
  • Mitochondrial Toxicity : Seahorse XF Analyzer measures OCR (oxygen consumption rate) to distinguish apoptosis from off-target metabolic effects .

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7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol

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